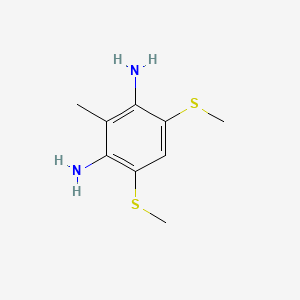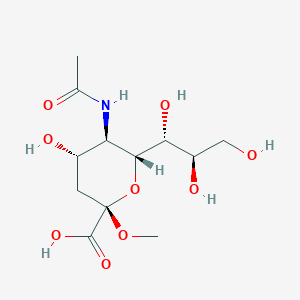
2-O-甲基-β-D-N-乙酰神经氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-Methyl-b-D-N-acetylneuraminic acid: is a synthetic analogue of N-acetylneuraminic acid, a naturally occurring sialic acid. Sialic acids are a family of nine-carbon acidic monosaccharides typically found as terminal residues of glycoproteins and glycolipids on cell surfaces. This compound is significant in various biological processes due to its structural similarity to naturally occurring sialic acids.
科学研究应用
2-O-Methyl-b-D-N-acetylneuraminic acid has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Studied for its role in cellular interactions and signaling pathways.
Medicine: Investigated for its potential in developing antiviral medications and treatments for neurodegenerative disorders, cancer, and inflammatory diseases.
Industry: Utilized in the development of pharmaceutical drugs and research chemicals.
作用机制
Target of Action
The primary target of 2-O-Methyl-b-D-N-acetylneuraminic acid is viral glycoproteins responsible for cellular recognition and entry . These glycoproteins are crucial for the virus’s ability to infect host cells. By interacting with these targets, 2-O-Methyl-b-D-N-acetylneuraminic acid can specifically target viral infections .
Mode of Action
2-O-Methyl-b-D-N-acetylneuraminic acid interacts with its targets by mimicking the naturally occurring neuraminidase enzyme substrate . This interaction results in the hydrolysis of the enzyme-substrate, producing the product 4-methylumbelliferone . This product can be measured fluorometrically, providing a means of tracking the compound’s activity .
Biochemical Pathways
2-O-Methyl-b-D-N-acetylneuraminic acid affects the biochemical pathways involving sialic acids. Sialic acids are a family of nine-carbon acidic sugars found at the terminal position of the glycans of glycoproteins, glycolipids, and polysaccharides in cells . By interacting with these sialic acids, 2-O-Methyl-b-D-N-acetylneuraminic acid can influence various biochemical pathways and their downstream effects .
Pharmacokinetics
Its interaction with viral glycoproteins suggests that it may have good bioavailability, as it can effectively reach its target sites within the body .
Result of Action
The result of 2-O-Methyl-b-D-N-acetylneuraminic acid’s action is the inhibition of viral infections. By interacting with viral glycoproteins, it can prevent the virus from recognizing and entering host cells, thereby inhibiting the virus’s ability to infect the host .
生化分析
Cellular Effects
2-O-Methyl-b-D-N-acetylneuraminic acid has the ability to specifically target viral infections by interacting with viral glycoproteins responsible for cellular recognition and entry. It is also used to study the binding of the influenza virus, hemagglutinin, and metal ions .
Molecular Mechanism
The molecular mechanism of 2-O-Methyl-b-D-N-acetylneuraminic acid involves its interaction with various biomolecules. For instance, it is used as a model compound to study the binding of the influenza virus, hemagglutinin, and metal ions .
Metabolic Pathways
2-O-Methyl-b-D-N-acetylneuraminic acid is involved in the sialic acid biosynthesis pathway . This pathway involves several enzymes and cofactors, and the compound can interact with them in various ways.
准备方法
Synthetic Routes and Reaction Conditions: 2-O-Methyl-b-D-N-acetylneuraminic acid can be synthesized by the chemical modification of D,L-erythro-2,3,4,6-tetrahydro sialic acid with methyl bromoacetate in the presence of sodium methoxide . The product is then purified by crystallization from a dichloromethane and methanol mixture .
Industrial Production Methods: While specific industrial production methods for 2-O-Methyl-b-D-N-acetylneuraminic acid are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may include steps such as reaction optimization, purification, and quality control to meet industrial standards.
化学反应分析
Types of Reactions: 2-O-Methyl-b-D-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
相似化合物的比较
- N-Acetylneuraminic acid
- N-Glycolylneuraminic acid
- Deaminated neuraminic acid
- Neuraminic acid
Comparison: 2-O-Methyl-b-D-N-acetylneuraminic acid is unique due to its O-methylation, which distinguishes it from other sialic acids. This modification enhances its stability and makes it a valuable tool for studying sialic acid-related biological processes and developing therapeutic agents .
属性
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-AGNBLMTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
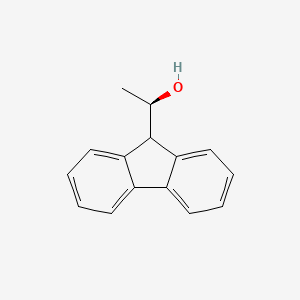
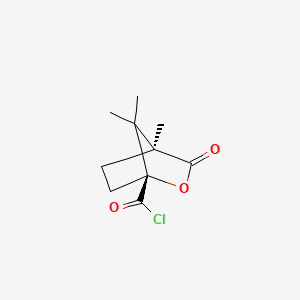
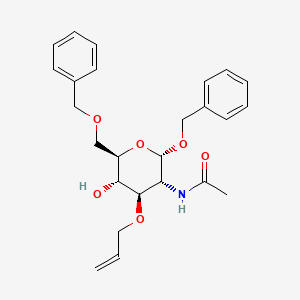
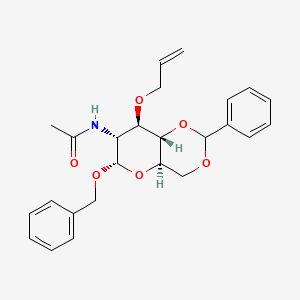
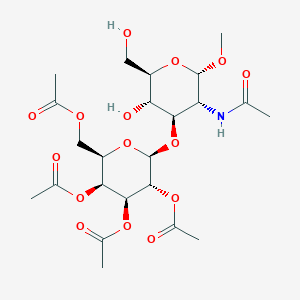
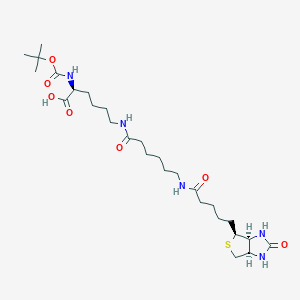
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
